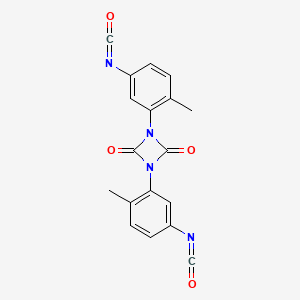
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is a complex organic compound that belongs to the class of aromatic polyisocyanates. This compound is characterized by the presence of two isocyanate groups attached to a diazetidine ring, which is further substituted with methyl groups. It is primarily used in the production of polymers and as a cross-linking agent in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione typically involves the reaction of 5-isocyanato-2-methylphenyl isocyanate with a diazetidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps in the synthetic route include:
Formation of the Diazetidine Ring: The diazetidine ring is synthesized by reacting a suitable diamine with a diisocyanate compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution with Isocyanate Groups: The diazetidine ring is then reacted with 5-isocyanato-2-methylphenyl isocyanate to introduce the isocyanate groups. This step requires precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize the efficiency and yield of the product. Key considerations in industrial production include:
Temperature Control: Maintaining an optimal temperature range to prevent decomposition of the reactants and products.
Purity of Reactants: Using high-purity reactants to minimize impurities in the final product.
Catalysts: Employing suitable catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and acids.
Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Acids: React with isocyanate groups to form amide derivatives.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Amide Derivatives: Formed from the reaction with acids.
科学的研究の応用
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of cross-linked networks. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles such as amines and alcohols to form stable covalent bonds.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of high-molecular-weight polymers.
類似化合物との比較
Similar Compounds
2,4-Toluene Diisocyanate: An aromatic diisocyanate used in the production of polyurethanes.
4,4’-Methylenediphenyl Diisocyanate: Another aromatic diisocyanate commonly used in the manufacture of polyurethane foams.
Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of coatings and adhesives.
Uniqueness
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is unique due to its diazetidine ring structure, which imparts distinct chemical and physical properties. The presence of the diazetidine ring enhances the compound’s reactivity and stability, making it suitable for specialized applications in polymer chemistry and material science.
特性
CAS番号 |
5393-85-1 |
|---|---|
分子式 |
C18H12N4O4 |
分子量 |
348.3 g/mol |
IUPAC名 |
1,3-bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-11-3-5-13(19-9-23)7-15(11)21-17(25)22(18(21)26)16-8-14(20-10-24)6-4-12(16)2/h3-8H,1-2H3 |
InChIキー |
WCUIIQMWKGRYPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)N2C(=O)N(C2=O)C3=C(C=CC(=C3)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
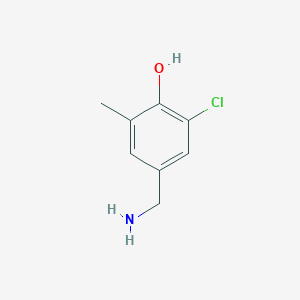
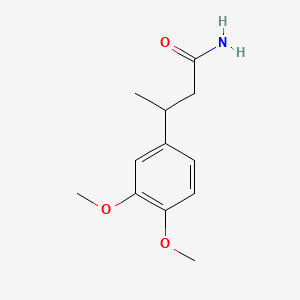
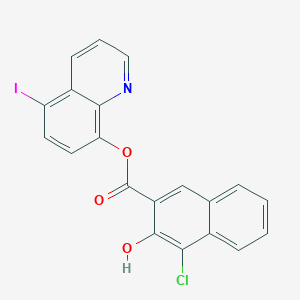

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
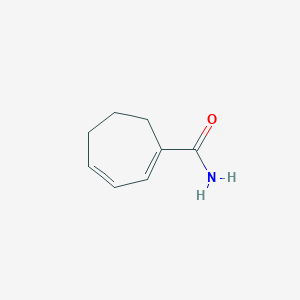
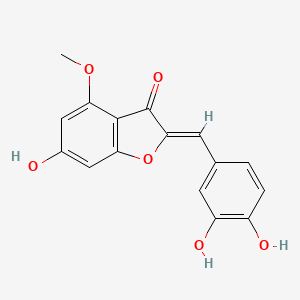

![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)

